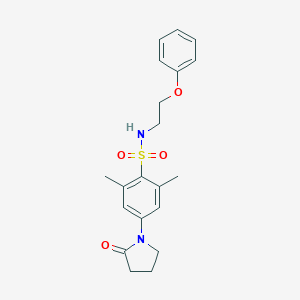
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as DOPBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DOPBS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves its inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and survival. By inhibiting CA IX, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and survival. This makes 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Its inhibition of CA IX can lead to a decrease in tumor growth and survival. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potency as a CA IX inhibitor. This makes it a promising candidate for cancer therapy. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of other diseases.
One of the limitations of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potential toxicity. While it has been shown to be effective in vitro and in vivo, its toxicity profile needs to be further studied before it can be used in humans.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One area of research is the development of more potent and selective CA IX inhibitors. This could lead to the development of more effective cancer therapies.
Another area of research is the study of the neuroprotective effects of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. This could lead to the development of new treatments for diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its inhibition of CA IX makes it a promising candidate for cancer therapy, while its neuroprotective effects make it a potential treatment for other diseases. While there are limitations to its use, further research could lead to the development of more effective treatments for these diseases.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-(chlorosulfonyl)benzenamine with 2-phenoxyethylamine and pyrrolidine-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that is purified by recrystallization.
Applications De Recherche Scientifique
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a CA IX inhibitor. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to have anti-tumor effects. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
In addition to its use as a CA IX inhibitor, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
Propriétés
Formule moléculaire |
C20H24N2O4S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-13-17(22-11-6-9-19(22)23)14-16(2)20(15)27(24,25)21-10-12-26-18-7-4-3-5-8-18/h3-5,7-8,13-14,21H,6,9-12H2,1-2H3 |
Clé InChI |
GDFYWRDQXKENEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)
